1,3,5-Trihydroxyxanthone vs. 1,3,7-Trihydroxyxanthone: Differential Regulation of Macrophage M2 Polarization
In a direct head-to-head study evaluating anti-inflammatory effects on LPS-activated murine macrophages, 1,3,7-trihydroxyxanthone exhibited superior induction of the M2 anti-inflammatory mediator arginase-1 compared to 1,3,5-trihydroxyxanthone, while both compounds comparably suppressed M1 inflammatory mediators (NO, PGE₂) [1]. This positions 1,3,5-THX as the preferred tool for studying inflammation resolution pathways that require TLR4 surface retention without maximal M2 skewing.
| Evidence Dimension | Induction of arginase-1 expression (M2 anti-inflammatory marker) |
|---|---|
| Target Compound Data | Induction observed, but inferior to comparator |
| Comparator Or Baseline | 1,3,7-Trihydroxyxanthone (CAS 3271-27-0) – superior induction |
| Quantified Difference | Qualitative superiority (exact fold-change not abstracted) |
| Conditions | LPS-activated murine macrophages (RAW 264.7 or primary) in vitro |
Why This Matters
Selecting the correct trihydroxyxanthone isomer is essential for studies focused on M2 macrophage polarization vs. general M1 suppression.
- [1] Jansakun C, et al. Trihydroxyxanthones from the heartwood of Maclura cochinchinensis modulate M1/M2 macrophage polarisation and enhance surface TLR4. Inflammopharmacology. 2023;31(1):529-541. doi:10.1007/s10787-022-01121-9. View Source
